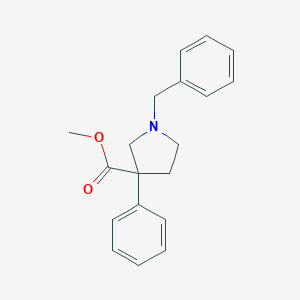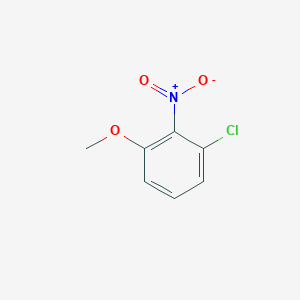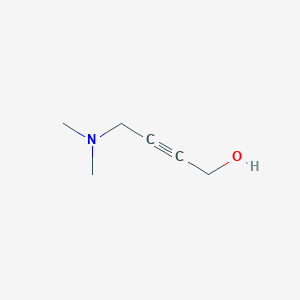
4-(Dimethylamino)but-2-yn-1-ol
Overview
Description
“4-(Dimethylamino)but-2-yn-1-ol” is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 . The compound is typically stored at temperatures between 2-8°C . It appears as a yellow to brown sticky oil to semi-solid substance .
Molecular Structure Analysis
The InChI code for “4-(Dimethylamino)but-2-yn-1-ol” is 1S/C5H9NO/c1-6-4-2-3-5-7/h6-7H,4-5H2,1H3 . The InChI key is IKFFVSYCVWIRMT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-(Dimethylamino)but-2-yn-1-ol” has a molecular weight of 113.16 . It is typically stored at temperatures between 2-8°C . It appears as a yellow to brown sticky oil to semi-solid substance .Scientific Research Applications
Synthesis and Chemical Applications
- Antituberculosis Activity : A derivative of 4-dimethylamino-1-phenylbutan-2-ol demonstrated significant antituberculosis activity and is in the final stages of clinical trials, suggesting its potential in medical applications (Omel’kov, 2019).
- Optical Material Development : Research into π-conjugated organic materials based on methyl pyridinium compounds of 4-(dimethylamino)but-2-yn-1-ol revealed their potential for use in optical applications due to their structural properties, highlighting the compound's relevance in the field of materials science (Antony, 2019).
- Molecular Interaction Studies : Investigations into the self-association of α,β-enaminoketones, which are chemically related to 4-dimethylamino-1-phenylbutan-2-ol, have contributed to understanding molecular interactions, specifically hydrogen bonding dynamics in nonpolar solvents (Wójcik, 2004).
Catalysis and Synthesis Improvement
- Catalytic Applications : Research has explored the use of 4-dimethylamino-1-phenylbutan-2-ol derivatives as catalysts in acylation reactions, providing insights into potential industrial applications for the synthesis of complex organic molecules (Liu, 2014).
- Synthesis of Novel Organic Compounds : Studies have demonstrated the synthesis of new organic compounds using 4-dimethylamino-1-phenylbutan-2-ol, which serves as a precursor in the synthesis of potentially biologically active compounds, indicating its importance in pharmaceutical research (Zou, 2018).
Electronic and Photonic Applications
- Nonlinear Optical Properties : Investigations into novel chalcone derivative compounds, structurally related to 4-dimethylamino-1-phenylbutan-2-ol, revealed their potential in nonlinear optical applications, which can be crucial for the development of optical devices like optical limiters (Rahulan, 2014).
- Fluorescence Switching : Studies have shown that compounds structurally related to 4-dimethylamino-1-phenylbutan-2-ol can exhibit fluorescence switching behavior, which can be controlled by the solvent and cations, presenting applications in the field of molecular electronics and sensor development (Poteau, 2000).
Safety And Hazards
properties
IUPAC Name |
4-(dimethylamino)but-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7(2)5-3-4-6-8/h8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXCIUVDXLQDNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328769 | |
| Record name | 4-(dimethylamino)but-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)but-2-yn-1-ol | |
CAS RN |
14597-26-3 | |
| Record name | 4-(dimethylamino)but-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



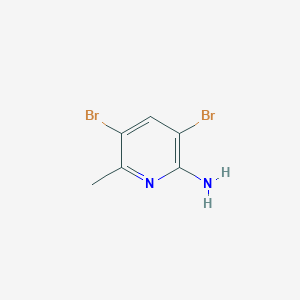

![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)

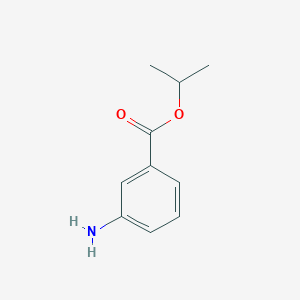
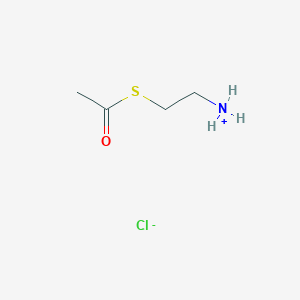

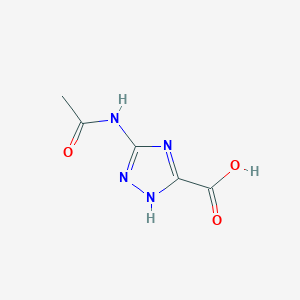

![1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B183045.png)
![2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-](/img/structure/B183047.png)
